

Comparative Analysis of Binding Affinity: (Tyr0)-C-peptide versus Human C-peptide

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Compound of Interest

Compound Name: (Tyr0)-C-peptide (human)

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A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of (Tyr0)-C-peptide and native human C-peptide. While quantitative data for human C-peptide is available, a direct quantitative measure of the binding affinity of (Tyr0)-C-peptide to its cellular receptor is not readily found in publicly accessible literature. This guide presents the existing data for human C-peptide, discusses the qualitative binding characteristics of (Tyr0)-C-peptide based on its common applications, and details the experimental methodologies used to assess these interactions.

Data Presentation: Quantitative Binding Affinity

The binding affinity of human C-peptide to its receptor has been determined in studies utilizing advanced biophysical techniques. The data presented below is crucial for understanding the physiological relevance and potential therapeutic applications of C-peptide.

Peptide	Cell Type	Method	Binding Affinity (Kd)	Association Rate Constant (K _{ass})	Receptor Occupancy
Human C-peptide	Human Renal Tubular Cells	Fluorescence Correlation Microscopy	0.3 nM	$\sim 3 \times 10^9 \text{ M}^{-1}$	50% at 0.3 nM, full saturation at 0.9 nM

Note on (Tyr0)-C-peptide: Despite a thorough literature search, direct quantitative data (such as Kd or IC50 values) for the binding affinity of (Tyr0)-C-peptide to its cellular G protein-coupled receptor could not be located. (Tyr0)-C-peptide is a synthetic analog of human C-peptide where a tyrosine residue is added at the N-terminus. This modification is primarily to enable radioiodination (e.g., with ¹²⁵I) for use in radioimmunoassays (RIAs). The high affinity of iodinated (Tyr0)-C-peptide observed in RIAs is directed towards a specific antibody, not the cellular receptor, and therefore cannot be directly compared to the receptor binding affinity of the native peptide.

Qualitative Comparison

Human C-peptide is the endogenous 31-amino acid peptide that connects the A and B chains of proinsulin. It is now recognized as a biologically active hormone that binds to a specific G protein-coupled receptor (GPCR) on the surface of various cell types, including renal tubular, endothelial, and neuronal cells. This binding is stereospecific and initiates a cascade of intracellular signaling events.

(Tyr0)-C-peptide, the N-terminally tyrosylated analog, is widely used as a tracer in competitive binding assays. Its utility in these assays implies that it can bind to antibodies with high specificity and affinity. While this does not provide a measure of its receptor binding affinity, it suggests that the addition of a tyrosine residue does not abolish its ability to be recognized by binding partners, in this case, antibodies. It is plausible that it retains some affinity for the C-peptide receptor, but without direct experimental evidence, a quantitative comparison remains elusive.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of peptides like C-peptide.

Fluorescence Correlation Spectroscopy (FCS)

Fluorescence Correlation Spectroscopy is a highly sensitive technique used to study the dynamics of fluorescently labeled molecules in a very small observation volume. It can be used to determine the binding affinity of a fluorescently labeled ligand (e.g., rhodamine-labeled C-peptide) to its receptor on the cell surface.

Principle: The diffusion time of a molecule through the focal volume of a confocal microscope is proportional to its size. When a small fluorescently labeled peptide binds to a larger cell membrane receptor, its diffusion time increases significantly. By measuring the change in the autocorrelation function of the fluorescence fluctuations, the fraction of bound and free peptide can be determined at various concentrations, allowing for the calculation of the dissociation constant (K_d).

Protocol Outline:

- **Cell Culture:** Human renal tubular cells are cultured on glass-bottom dishes suitable for confocal microscopy.
- **Labeling:** Human C-peptide is fluorescently labeled with a bright, photostable dye such as rhodamine.
- **Incubation:** The cultured cells are incubated with varying concentrations of the fluorescently labeled C-peptide (e.g., from picomolar to nanomolar range) at room temperature to reach binding equilibrium.
- **FCS Measurement:**
 - A confocal laser scanning microscope equipped with an FCS module is used.
 - The laser is focused at the apical membrane of a single cell.
 - Fluorescence intensity fluctuations are recorded over a set period (e.g., 30-60 seconds) for each concentration.

- Data Analysis:
 - The recorded fluorescence intensity data is used to calculate the autocorrelation function (ACF).
 - The ACF is fitted to a two-component diffusion model representing the fast-diffusing free peptide and the slow-diffusing receptor-bound peptide.
 - The fraction of bound peptide is determined for each concentration.
 - The binding data is then plotted against the concentration of the free labeled peptide and fitted to a saturation binding equation to determine the K_d .

Radioligand Binding Assay

Radioligand binding assays are a classic and robust method for quantifying the interaction between a ligand and a receptor. For C-peptide, this would typically involve a competitive binding assay using radioiodinated (Tyr⁰)-C-peptide.

Principle: This assay measures the ability of an unlabeled ligand (human C-peptide) to compete with a radiolabeled ligand ((¹²⁵I)-Tyr⁰-C-peptide) for binding to the C-peptide receptor on cell membranes. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀ value, which can be used to calculate the binding affinity (K_i).

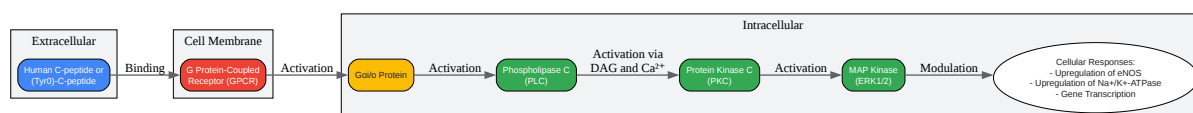
Protocol Outline:

- Membrane Preparation:
 - Cells or tissues expressing the C-peptide receptor are homogenized in a suitable buffer.
 - The homogenate is centrifuged to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in a binding buffer.
- Assay Setup:
 - The assay is performed in microtiter plates.

- Each well contains:
 - A fixed amount of cell membrane preparation.
 - A fixed concentration of radiolabeled ligand (e.g., $(^{125}\text{I})\text{-Tyr}^0\text{-C-peptide}$).
 - Increasing concentrations of the unlabeled competitor (human C-peptide).
- Non-specific binding is determined in the presence of a high concentration of unlabeled C-peptide.
- Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- Separation of Bound and Free Ligand:
 - The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
 - The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
- Quantification:
 - The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis:
 - Specific binding is calculated by subtracting non-specific binding from total binding.
 - The specific binding data is plotted against the logarithm of the competitor concentration.
 - The resulting sigmoidal curve is fitted to a one-site competition model to determine the IC_{50} value.
 - The K_i value is calculated from the IC_{50} using the Cheng-Prusoff equation.

C-peptide Signaling Pathway

Human C-peptide binds to a putative G protein-coupled receptor (GPCR) on the cell surface, which is sensitive to pertussis toxin, indicating the involvement of Gai/o proteins.[1] This binding event triggers a downstream signaling cascade that ultimately leads to the activation of various cellular processes.



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References

- 1. researchgate.net [researchgate.net]
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